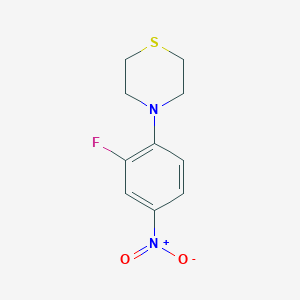

4-(2-Fluoro-4-nitrophenyl)thiomorpholine

Description

Significance of Thiomorpholine (B91149) Heterocycles as Privileged Scaffolds in Modern Chemical Biology and Pharmaceutical Sciences

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, form the backbone of a vast array of pharmaceuticals. Over 85% of all biologically active chemical entities contain a heterocycle, underscoring their central role in drug design. nih.gov Among these, six-membered saturated heterocycles like morpholine (B109124) and its sulphur-containing analogue, thiomorpholine, are considered "privileged scaffolds." researchgate.net This term reflects their recurring presence in bioactive compounds and their ability to interact with a wide range of biological targets. researchgate.net

The thiomorpholine ring, a 1-thia-4-azacyclohexane, is a versatile structural motif in medicinal chemistry. researchgate.net Its inclusion in a molecule can modify crucial properties such as solubility, polarity, lipophilicity, and hydrogen bonding capacity, which in turn optimizes the absorption, distribution, metabolism, and excretion (ADME) characteristics of a potential drug. nih.gov The sulfur atom in the thiomorpholine ring, compared to the oxygen in morpholine, increases lipophilicity and can serve as a "metabolically soft spot," prone to oxidation, which can be a useful property in drug design. mdpi.com Thiomorpholine derivatives have demonstrated a wide spectrum of pharmacological activities, including antitubercular, antiprotozoal, antimalarial, antioxidant, and as dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. researchgate.net

Research Landscape of Fluorine and Nitro Group Incorporation in Bioactive Molecules

The strategic introduction of specific functional groups is a cornerstone of modern medicinal chemistry, aimed at enhancing the efficacy and properties of drug candidates. The fluorine atom and the nitro group are two such functionalities that have a profound impact on molecular behavior.

Fluorine: The incorporation of fluorine into bioactive molecules is a widely used strategy in the pharmaceutical industry, with approximately 20-25% of all commercialized drugs containing at least one fluorine atom. wikipedia.orgnih.gov This prevalence is due to fluorine's unique properties. Its high electronegativity and the strength of the carbon-fluorine bond (C-F) can dramatically alter the electronic and chemical characteristics of a molecule. chimia.chnih.gov Key benefits of fluorination include:

Enhanced Metabolic Stability: The C-F bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it resistant to metabolic degradation by enzymes. chimia.ch This often leads to a longer biological half-life for the drug.

Increased Lipophilicity: Fluorine substitution can increase a molecule's ability to dissolve in fats, which may enhance its penetration through cell membranes and improve bioavailability. wikipedia.org

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can be crucial for drug-receptor interactions. nih.gov

Conformational Control: While similar in size to a hydrogen atom, fluorine's electronic properties can influence the preferred shape of a molecule, potentially leading to a better fit with its biological target. nih.gov

Nitro Group: The nitro group (NO₂), despite its simple structure, is a powerful functional group in the design of bioactive molecules. nih.govresearchgate.netnih.gov It is a strong electron-withdrawing group, which significantly influences the electronic properties of the molecule it is attached to. taylorandfrancis.com This feature enables it to engage in critical interactions with biological targets like proteins and enzymes. researchgate.nettaylorandfrancis.com Nitro-containing compounds exhibit a broad range of biological activities, including antimicrobial, antineoplastic, antiparasitic, and antihypertensive effects. nih.govnih.gov In many anti-infective agents, the nitro group acts as a prodrug; it requires bioreduction within the target cell to form reactive intermediates (like nitroso and superoxide (B77818) species) that can then exert a toxic effect on the microorganism, often by damaging its DNA. nih.govtaylorandfrancis.com For this reason, the nitro group is considered both a pharmacophore (a molecular feature responsible for a drug's pharmacological activity) and, potentially, a toxicophore (a feature associated with toxicity). nih.govresearchgate.net

Overview of Academic Research on 4-(2-Fluoro-4-nitrophenyl)thiomorpholine and Related Derivatives

The compound this compound is a specific example that combines the three key structural features discussed: a thiomorpholine ring, a fluorine atom, and a nitro group. Academic and patent literature primarily describe it as a chemical intermediate or building block in the synthesis of more complex molecules.

The synthesis of this compound and its analogues typically involves a nucleophilic aromatic substitution (S_NAr) reaction. For instance, the closely related compound, 4-(4-nitrophenyl)thiomorpholine (B1608610), is readily synthesized by reacting 4-fluoronitrobenzene with thiomorpholine in the presence of a base. mdpi.com A similar strategy is applicable for this compound, where 1,2-difluoro-4-nitrobenzene or 2-chloro-1-fluoro-4-nitrobenzene would be reacted with thiomorpholine.

While specific biological activity studies on this compound itself are not extensively detailed in publicly available research, its structure is emblematic of scaffolds used in drug discovery. Its analogue, 4-(4-nitrophenyl)thiomorpholine, has been widely used as a precursor for creating compounds targeting a range of conditions, including diabetes, migraines, and various infections, by serving as a building block for kinase inhibitors, reverse transcriptase inhibitors, and antimycobacterial agents. mdpi.com The general approach involves the chemical reduction of the nitro group to an aniline (B41778) (amino group), which then serves as a reactive handle for further molecular elaboration. mdpi.com

The properties of this compound are cataloged in chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 168828-70-4 | guidechem.combicbiotech.com |

| Molecular Formula | C₁₀H₁₁FN₂O₂S | guidechem.com |

| Molecular Weight | 242.27 g/mol | guidechem.com |

| IUPAC Name | This compound | sigmaaldrich.cn |

| Canonical SMILES | C1CSCCN1C2=C(C=C(C=C2)N+[O-])F | guidechem.com |

| Topological Polar Surface Area | 74.4 Ų | guidechem.com |

This table is interactive. Click on headers to sort.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 4-(4-nitrophenyl)thiomorpholine |

| 4-thiomorpholinoaniline (B1311295) |

| 4-fluoronitrobenzene |

| Thiomorpholine |

| 4-chloronitrobenzene |

| (4-nitrophenyl)(phenyl)iodonium triflate |

| Morpholine |

| 4-(2-fluoro-4-nitrophenyl)morpholine (B124028) |

| 4-aminosaliclic acid |

| 4-(2-Bromo-4-nitrophenyl)thiomorpholine |

| (2-fluoro-4-nitrophenyl)(thiomorpholino)methanone |

| 4-(5-fluoro-2-nitrophenyl)thiomorpholine |

This table is interactive. Click on headers to sort.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-fluoro-4-nitrophenyl)thiomorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O2S/c11-9-7-8(13(14)15)1-2-10(9)12-3-5-16-6-4-12/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUZPGWLYSCSDBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445440 | |

| Record name | 4-(2-fluoro-4-nitrophenyl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168828-70-4 | |

| Record name | 4-(2-Fluoro-4-nitrophenyl)thiomorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168828-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-fluoro-4-nitrophenyl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 4 2 Fluoro 4 Nitrophenyl Thiomorpholine

Nucleophilic Aromatic Substitution (SNAr) Reactions for Arylthiomorpholine Synthesis

The principal method for the synthesis of 4-(2-fluoro-4-nitrophenyl)thiomorpholine is the nucleophilic aromatic substitution (SNAr) reaction. This pathway is highly favored due to the electron-withdrawing nature of the nitro group, which activates the aryl ring towards nucleophilic attack.

Condensation of 1,2-Difluoro-4-nitrobenzene with Thiomorpholine (B91149)

The direct synthesis of this compound is achieved through the condensation of 1,2-difluoro-4-nitrobenzene with thiomorpholine. In this reaction, the nitrogen atom of the thiomorpholine ring acts as the nucleophile, displacing one of the fluorine atoms on the aromatic ring. The fluorine atom at the 2-position is preferentially substituted over the one at the 1-position due to the strong activating effect of the para-nitro group. A study on the synthesis of the analogous compound, 3-fluoro-4-morpholine-nitrobenzene from 3,4-difluoro-nitrobenzene and morpholine (B109124), reported a yield of over 98% under optimized conditions, suggesting a similar high efficiency for the thiomorpholine reaction. researchgate.net

Influence of Solvent Systems, Bases, and Temperature on Reaction Efficiency and Yield

The efficiency and yield of the SNAr reaction are significantly influenced by the choice of solvent, base, and reaction temperature. Polar aprotic solvents are generally preferred as they can solvate the cation of the base while leaving the nucleophile relatively free, thus enhancing its reactivity.

For the synthesis of related arylthiomorpholines, various conditions have been explored. For instance, the synthesis of 4-(4-nitrophenyl)thiomorpholine (B1608610) from 4-fluoronitrobenzene and thiomorpholine was successfully carried out in acetonitrile (B52724) using triethylamine (B128534) as a base, with heating at 85°C for 12 hours, resulting in a 95% yield. mdpi.com Another example is the synthesis of 3-fluoro-4-morpholine-nitrobenzene, where optimal conditions were found to be a reaction temperature of 78°C for 6 hours with sodium carbonate as the base. researchgate.net These examples suggest that for the synthesis of this compound, a polar aprotic solvent like acetonitrile or DMF, a moderately strong base such as triethylamine or an inorganic carbonate, and elevated temperatures would be conducive to high yields.

Table 1: Reaction Conditions for the Synthesis of Arylthiomorpholine Derivatives

| Aryl Halide | Nucleophile | Solvent | Base | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Fluoronitrobenzene | Thiomorpholine | Acetonitrile | Triethylamine | 85 | 95 | mdpi.com |

| 3,4-Difluoro-nitrobenzene | Morpholine | Not Specified | Sodium Carbonate | 78 | >98 | researchgate.net |

| 4-Chloronitrobenzene | Thiomorpholine | 1-Butanol | Not Specified | Heating | Not Specified | mdpi.com |

Comparison with Synthesis from Related Halogenated Nitroarenes (e.g., 4-fluoronitrobenzene, 4-chloronitrobenzene)

The reactivity of the starting halogenated nitroarene plays a crucial role in the SNAr reaction. The order of reactivity for halogens in SNAr reactions is generally F > Cl > Br > I. This is because the rate-determining step is the nucleophilic attack, and the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic.

The synthesis of 4-(4-nitrophenyl)thiomorpholine has been achieved from both 4-fluoronitrobenzene and 4-chloronitrobenzene. mdpi.com The reaction with 4-fluoronitrobenzene typically proceeds under milder conditions and gives higher yields compared to the reaction with 4-chloronitrobenzene. mdpi.com The use of 1,2-difluoro-4-nitrobenzene for the synthesis of the title compound is advantageous as the presence of two activating fluorine atoms, along with the nitro group, further enhances the electrophilicity of the aromatic ring, facilitating the nucleophilic substitution by thiomorpholine. nih.gov The fluorine atom that is not substituted remains on the ring, providing a site for further functionalization.

Advanced Synthetic Transformations of this compound

The synthesized this compound is a versatile intermediate that can undergo further chemical transformations at both the nitro group and the thiomorpholine ring.

Reduction of the Nitro Group to Amine Functionality via Catalytic Hydrogenation or Chemical Reduction

The reduction of the nitro group to an amine is a common and important transformation, yielding 4-amino-2-fluorophenyl)thiomorpholine, a valuable building block for the synthesis of more complex molecules. This reduction can be achieved through several methods.

Catalytic Hydrogenation: This is a widely used method for nitro group reduction due to its clean reaction profile and high yields. unimi.it Common catalysts include palladium on carbon (Pd/C) and Raney nickel. commonorganicchemistry.com The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent such as ethanol (B145695) or methanol. While Pd/C is highly effective, it can sometimes lead to dehalogenation, especially with bromo and iodo substituents. commonorganicchemistry.com Raney nickel is often a preferred alternative when dehalogenation is a concern. commonorganicchemistry.com

Chemical Reduction: Various chemical reducing agents can also be employed. These methods are often preferred when other functional groups in the molecule are sensitive to catalytic hydrogenation. Common reagents include:

Iron in acetic acid (Fe/AcOH): A mild and effective method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com

Zinc in acetic acid (Zn/AcOH): Another mild acidic condition for nitro group reduction. commonorganicchemistry.com

Tin(II) chloride (SnCl2): A classic reagent for the chemoselective reduction of nitro groups.

Sodium borohydride (B1222165) (NaBH4) in the presence of a transition metal catalyst: A system using NaBH4 with Ni(PPh3)4 has been shown to effectively reduce nitroaromatic compounds. jsynthchem.com

Table 2: Common Methods for Nitro Group Reduction

| Reagent/Catalyst | Conditions | Advantages | Potential Drawbacks | Reference |

|---|---|---|---|---|

| H2/Pd-C | H2 atmosphere, solvent (e.g., EtOH) | High yield, clean reaction | Can cause dehalogenation | commonorganicchemistry.com |

| H2/Raney Ni | H2 atmosphere, solvent (e.g., EtOH) | Reduces risk of dehalogenation | - | commonorganicchemistry.com |

| Fe/AcOH | Acetic acid solvent | Mild, good for sensitive groups | Stoichiometric metal waste | commonorganicchemistry.com |

| Zn/AcOH | Acetic acid solvent | Mild, good for sensitive groups | Stoichiometric metal waste | commonorganicchemistry.com |

| SnCl2 | Acidic or neutral conditions | Chemoselective | Stoichiometric tin waste | commonorganicchemistry.com |

| NaBH4/Ni(PPh3)4 | EtOH solvent | Mild | Requires catalyst preparation | jsynthchem.com |

Derivatization and Functionalization of the Thiomorpholine Ring System

The thiomorpholine ring in this compound offers opportunities for further derivatization, allowing for the fine-tuning of the molecule's properties.

One common reaction is the oxidation of the sulfur atom to form the corresponding sulfoxide (B87167) and sulfone. This transformation can significantly impact the polarity and biological activity of the molecule.

Furthermore, the thiomorpholine ring can be modified to create more complex heterocyclic systems. For example, N-aryl-substituted thiomorpholine-3,5-diones have been synthesized, showcasing the potential for reactions at the carbon atoms adjacent to the nitrogen and sulfur atoms. researchgate.net While specific examples for the title compound are not extensively documented, the general reactivity of the thiomorpholine scaffold suggests that such transformations are feasible. researchgate.netfortunejournals.com

Introduction of Complex Side Chains and Heterocyclic Moieties

The core structure of this compound serves as a scaffold for the introduction of more complex functionalities. This is often achieved through reactions involving the thiomorpholine ring or by modification of the nitro group on the phenyl ring.

One common strategy involves the reduction of the nitro group to an amine. This resulting amino group can then participate in a variety of coupling reactions to introduce diverse side chains. For instance, the amine can be acylated to form amides, which are prevalent in many pharmaceutical compounds. Furthermore, the amine can be a precursor for the formation of various heterocyclic rings.

Researchers have successfully synthesized hybrid molecules by reacting derivatives of 4-(2-fluoro-4-nitrophenyl)morpholine (B124028), a close analog, with other heterocyclic systems. For example, 1,3,4-oxadiazole-2-thiole has been synthesized from 4-(2-fluoro-4-nitrophenyl)morpholine after reduction of the nitro group and subsequent multi-step reactions. researchgate.net This oxadiazole derivative can then be further functionalized. researchgate.net Similarly, treatment of the corresponding hydrazide with isothiocyanates can lead to the formation of triazoles and 1,3-thiazolidinones, demonstrating the versatility of this scaffold in generating complex heterocyclic systems. researchgate.net

Another approach involves the direct functionalization of the thiomorpholine ring. While less common, modifications such as oxidation of the sulfur atom to a sulfoxide or sulfone can alter the physicochemical properties of the molecule.

The following table summarizes examples of complex side chains and heterocyclic moieties that have been introduced, primarily using the morpholine analog as a reference for potential reactions with the thiomorpholine derivative.

| Starting Material Analogue | Reagents | Resulting Moiety/Heterocycle |

| 4-(2-Fluoro-4-aminophenyl)morpholine | Ethyl bromoacetate, Hydrazine hydrate, Carbon disulfide | 1,3,4-Oxadiazole-2-thiole |

| Hydrazide derivative of 4-(2-fluoro-4-aminophenyl)morpholine | Isothiocyanates | Carbothioamides, Triazoles |

| Carbothioamide derivative | Ethyl bromoacetate | 1,3-Thiazolidinones |

Chemo- and Regioselective Synthesis of Analogous Fluoro-Nitrophenyl Thiomorpholine Derivatives

The synthesis of this compound and its analogs often relies on nucleophilic aromatic substitution (SNAr) reactions. The chemo- and regioselectivity of these reactions are crucial for obtaining the desired product in high yield and purity.

The primary synthesis of this compound involves the reaction of 3,4-difluoronitrobenzene (B149031) with thiomorpholine. researchgate.net In this reaction, the fluorine atom at the 4-position is preferentially substituted by the thiomorpholine nucleophile due to the strong electron-withdrawing effect of the para-nitro group, which activates this position for nucleophilic attack. The fluorine at the 2-position is less activated, leading to a high degree of regioselectivity.

Similarly, the synthesis of the analogous 4-(4-nitrophenyl)thiomorpholine is achieved through the reaction of 4-fluoronitrobenzene with thiomorpholine. mdpi.com The reaction is typically carried out in the presence of a base, such as triethylamine, in a solvent like acetonitrile. mdpi.com The conditions can be varied to optimize the yield and reaction time. mdpi.com

The regioselective cyclocondensation of dicarbonyl compounds with reagents like cyanothioacetamide has been employed to synthesize complex heterocyclic systems containing a nitrophenyl group, showcasing another approach to achieving regioselectivity in the synthesis of related structures. nih.gov

The table below outlines key aspects of chemo- and regioselective synthesis for analogous compounds.

| Reactants | Key Reaction Type | Selectivity | Product |

| 3,4-Difluoronitrobenzene, Thiomorpholine | Nucleophilic Aromatic Substitution | Regioselective | This compound |

| 4-Fluoronitrobenzene, Thiomorpholine | Nucleophilic Aromatic Substitution | Chemoselective | 4-(4-Nitrophenyl)thiomorpholine |

| 2,4-Diacetyl-5-hydroxy-5-methyl-3-(nitrophenyl)cyclohexanones, Cyanothioacetamide | Cyclocondensation | Regioselective | Tetrahydroisoquinoline-3(2H)-thiones |

Modern Synthetic Approaches: Microwave-Assisted Synthesis and Flow Chemistry

To address the limitations of conventional synthetic methods, such as long reaction times and lower yields, modern techniques like microwave-assisted synthesis and flow chemistry have been increasingly adopted.

Microwave-Assisted Synthesis

Microwave irradiation has proven to be a highly efficient method for the synthesis of this compound and its derivatives. researchgate.net In a typical microwave-assisted synthesis, a mixture of 3,4-difluoronitrobenzene and thiomorpholine in a suitable solvent is irradiated in a monomode microwave reactor. researchgate.net This method significantly reduces the reaction time from hours to minutes and can lead to improved yields. For instance, the synthesis of this compound has been reported with a 61% yield in just 15 minutes under microwave irradiation at 110°C. researchgate.net

Microwave-assisted synthesis has also been successfully applied to the synthesis of various heterocyclic compounds derived from similar scaffolds, such as quinoline (B57606) and chalcone (B49325) derivatives. tsijournals.comnih.gov These studies highlight the general applicability of microwave heating for accelerating organic reactions and improving process efficiency. nih.gov

Flow Chemistry

Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automated, continuous production. The synthesis of the morpholine analog, 4-(2-fluoro-4-nitrophenyl)morpholine, has been successfully demonstrated in microreactors. researchgate.net This continuous process significantly reduces the reaction time for a key step in the synthesis of the antibiotic Linezolid from 11 hours to a much shorter duration. researchgate.net

Flow chemistry is also well-suited for multistep synthetic sequences, allowing for the telescoping of reactions without the need to isolate intermediates. nih.gov This approach has been used for the synthesis of various heterocyclic compounds, demonstrating its potential for the efficient production of complex molecules. research.csiro.au The development of a continuous flow process for this compound would represent a significant advancement in its large-scale production.

The following table compares the key parameters of conventional, microwave-assisted, and potential flow chemistry methods for the synthesis of the title compound or its close analogs.

| Synthetic Method | Reaction Time | Temperature | Yield | Key Advantages |

| Conventional Heating | 12 hours mdpi.com | 85°C mdpi.com | ~95% (for 4-(4-nitrophenyl)thiomorpholine) mdpi.com | Simple setup |

| Microwave-Assisted Synthesis | 15 minutes researchgate.net | 110°C researchgate.net | 61% researchgate.net | Rapid reaction, high efficiency nih.govnih.gov |

| Flow Chemistry (Microreactor) | Minutes (residence time) researchgate.netnih.gov | Variable (optimized for flow) | High (often quantitative conversion) researchgate.netnih.gov | Enhanced safety, scalability, automation researchgate.netresearch.csiro.au |

Advanced Spectroscopic and Structural Characterization of 4 2 Fluoro 4 Nitrophenyl Thiomorpholine and Derivatives

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

While a crystal structure for 4-(2-fluoro-4-nitrophenyl)thiomorpholine itself is not available in the surveyed literature, a detailed X-ray diffraction analysis of its close analogue, 4-(4-nitrophenyl)thiomorpholine (B1608610), provides significant insights into the likely solid-state conformation and intermolecular interactions. mdpi.com This structural characterization was performed on single crystals grown from a chloroform-d (B32938) solution. mdpi.com

The X-ray crystallographic analysis of 4-(4-nitrophenyl)thiomorpholine reveals that the thiomorpholine (B91149) ring adopts a stable, low-energy chair conformation. mdpi.com In the crystal structure, the 4-nitrophenyl substituent is positioned in a quasi-axial orientation relative to the thiomorpholine ring. mdpi.comresearchgate.net This contrasts with the morpholine (B109124) analogue, where the aromatic group occupies a quasi-equatorial position, highlighting the influence of the sulfur heteroatom on the conformational preference in the solid state. researchgate.net The C-S-C bond angle within the thiomorpholine ring is approximately 10° smaller than the ideal tetrahedral angle of 109.5°. mdpi.com

Computational studies using Density Functional Theory (DFT) on an isolated molecule suggest that the preferred low-energy conformation features the 4-nitrophenyl group in a quasi-equatorial position. The observed quasi-axial orientation in the crystal is therefore attributed to the stabilizing effects of intermolecular forces within the crystal lattice. mdpi.com

| Parameter | Value | Reference |

|---|---|---|

| Thiomorpholine Ring Conformation | Chair | mdpi.com |

| Aromatic Group Orientation | Quasi-axial | mdpi.comresearchgate.net |

| C2–S1–C6 Bond Angle | ~99.5° (Derived) | mdpi.com |

The solid-state packing of 4-(4-nitrophenyl)thiomorpholine is significantly influenced by a combination of weak hydrogen bonds and aromatic stacking interactions. mdpi.comresearchgate.net The molecules form centrosymmetric dimers through C–H···O hydrogen bonds. mdpi.com These interactions occur between the hydrogen atoms of the methylene (B1212753) groups adjacent to the sulfur atom and the oxygen atoms of the nitro group on a neighboring molecule. mdpi.comresearchgate.net

In addition to hydrogen bonding, the crystal structure is stabilized by face-to-face π-π stacking of the aromatic rings. mdpi.com The mean planes of the benzene (B151609) rings in the stacked dimers are separated by a distance of 3.29 Å, with the ring centroids offset by 4.26 Å. mdpi.com These combined interactions lead to a densely packed crystal structure. mdpi.com

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

The molecular formula of this compound is C₁₀H₁₁FN₂O₂S, corresponding to a molecular weight of 242.27 g/mol . guidechem.comchemuniverse.com High-resolution mass spectrometry (HRMS) on the related compound, 4-(2-fluoro-4-nitrophenyl)morpholine (B124028), confirmed its molecular formula with a measured mass of 226.0749, which is in close agreement with the calculated mass of 226.0748. blogspot.com This demonstrates the utility of MS for accurate molecular weight and formula confirmation.

While experimental fragmentation data for this compound has not been reported, a plausible fragmentation pathway under electron ionization can be proposed. The molecular ion [M]⁺ at m/z 242 would be expected. Key fragmentation steps would likely involve:

Loss of the nitro group (NO₂) to yield a fragment at m/z 196.

Cleavage of the thiomorpholine ring, potentially leading to the formation of a fragment corresponding to the [M - C₄H₈S]⁺ ion.

Fragmentation of the aromatic ring system.

Analysis of the basic thiomorpholine ring shows characteristic fragmentation patterns that could also be expected in the fragmentation of the title compound. nist.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound by providing a highly accurate measurement of its mass. uci.educreative-proteomics.comufl.edunih.gov This technique is crucial for confirming the identity of newly synthesized molecules like this compound, distinguishing it from isomers or compounds with similar nominal masses.

The molecular formula of this compound is C₁₀H₁₁FN₂O₂S. The calculated monoisotopic mass for this compound is 258.0529 g/mol . In a typical HRMS experiment, a sample is ionized, commonly using electrospray ionization (ESI), and the resulting ions are guided into a high-resolution mass analyzer such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument. ufl.edudntb.gov.ua These analyzers possess the capability to measure mass-to-charge ratios (m/z) with high precision, typically to within 5 parts per million (ppm) or better. ufl.edu

For this compound, the protonated molecule, [M+H]⁺, would be the most expected ion in positive ion mode ESI. The accurate mass of this ion is calculated to be 259.0607 g/mol . An experimental measurement within a narrow mass tolerance window (e.g., ±0.003 Da) of this calculated value would provide strong evidence for the proposed elemental composition. uci.edu

Table 1: Representative HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z (Hypothetical) | Mass Accuracy (ppm) |

| [M+H]⁺ | 259.0607 | 259.0605 | -0.8 |

| [M+Na]⁺ | 281.0426 | 281.0424 | -0.7 |

This table presents hypothetical yet realistic HRMS data based on established principles of accurate mass measurement.

The high mass accuracy afforded by HRMS significantly reduces the number of possible elemental formulas for a given measured mass, thereby increasing the confidence in the structural assignment. creative-proteomics.com This is particularly vital in the analysis of unknown compounds or metabolites where reference standards are not available.

Tandem Mass Spectrometry (MS/MS) for Structural Information on Unknowns and Metabolites

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. europeanreview.orgnih.gov This method is invaluable for structure elucidation, identification of unknown compounds, and characterization of metabolites. europeanreview.orgresearchgate.net For this compound, MS/MS experiments would involve the isolation of the protonated molecule ([M+H]⁺, m/z 259.0607) followed by collision-induced dissociation (CID).

The fragmentation patterns observed in the MS/MS spectrum are characteristic of the molecule's structure. Based on the known fragmentation of nitroaromatic compounds and related structures, several key fragmentation pathways can be predicted for this compound. nih.govyoutube.com

Key predictable fragmentation pathways include:

Loss of the nitro group (NO₂): A neutral loss of 46 Da is a common fragmentation for nitroaromatic compounds. nih.gov

Cleavage of the thiomorpholine ring: Scission of the C-N or C-S bonds within the thiomorpholine ring can lead to a variety of fragment ions.

Loss of the entire thiomorpholine moiety: This would result in a fragment corresponding to the fluoronitrophenyl group.

The study of metabolites of this compound would also heavily rely on MS/MS. Common metabolic transformations include hydroxylation, reduction of the nitro group to an amine, and S-oxidation of the thiomorpholine ring. These modifications would result in specific mass shifts in the precursor ion, and their location on the molecule could be deduced from the changes in the fragmentation pattern compared to the parent drug.

Table 2: Predicted MS/MS Fragmentation of [C₁₀H₁₁FN₂O₂S+H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Putative Fragment Structure |

| 259.0607 | 213.0558 | NO₂ (46.0049 Da) | Protonated 4-(2-fluorophenyl)thiomorpholine |

| 259.0607 | 155.0151 | C₄H₈NS (102.0428 Da) | Protonated 2-fluoro-4-nitroaniline |

| 259.0607 | 139.0202 | C₄H₈N₂O₂ (116.0586 Da) | Protonated 1-fluoro-2-sulfanylbenzene |

This table contains predicted fragmentation data based on common fragmentation rules for related chemical structures.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

The IR and Raman spectra of this compound would be expected to show characteristic bands corresponding to its constituent parts: the substituted benzene ring, the nitro group, the C-F bond, and the thiomorpholine ring.

Nitro Group (NO₂) Vibrations: The asymmetric and symmetric stretching vibrations of the NO₂ group are typically strong in the IR spectrum and appear in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.net

Aromatic Ring Vibrations: The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically appear in the 1400-1600 cm⁻¹ region. google.comelsevier.com

C-F Stretching: The C-F stretching vibration for a fluorinated aromatic compound is expected to produce a strong band in the IR spectrum, typically in the range of 1100-1250 cm⁻¹. prensipjournals.com

Thiomorpholine Ring Vibrations: The C-H stretching vibrations of the methylene groups in the thiomorpholine ring will be observed in the 2800-3000 cm⁻¹ region. The C-N and C-S stretching vibrations will appear at lower frequencies in the fingerprint region.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique (Expected Intensity) |

| Aromatic C-H Stretch | 3000 - 3100 | IR (medium), Raman (strong) |

| Aliphatic C-H Stretch (Thiomorpholine) | 2850 - 2960 | IR (medium), Raman (medium) |

| Asymmetric NO₂ Stretch | 1500 - 1570 | IR (strong), Raman (medium) |

| Symmetric NO₂ Stretch | 1300 - 1370 | IR (strong), Raman (strong) |

| Aromatic C=C Stretch | 1400 - 1600 | IR (variable), Raman (strong) |

| C-F Stretch | 1100 - 1250 | IR (strong), Raman (weak) |

| C-N Stretch | 1180 - 1360 | IR (medium), Raman (medium) |

| C-S Stretch | 600 - 800 | IR (weak), Raman (strong) |

This table is a compilation of expected vibrational frequencies based on data from analogous compounds and general spectroscopic principles. researchgate.netprensipjournals.comresearchgate.net

Complementary Structural Analysis: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. iucr.orgmdpi.comresearchgate.netrsc.orgresearchgate.net By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, one can identify regions of close intermolecular contact, which are indicative of interactions like hydrogen bonds and van der Waals forces. nih.govnih.gov

For this compound, a Hirshfeld surface analysis would provide insights into how the molecules pack in the solid state. A very similar compound, 4-(4-nitrophenyl)thiomorpholine, has been studied, and its crystal structure is characterized by centrosymmetric dimers formed through C-H···O hydrogen bonds and aromatic stacking. mdpi.com It is plausible that the title compound would exhibit similar packing motifs.

For this compound, the key interactions expected to be visualized and quantified by Hirshfeld analysis are:

H···O/O···H contacts: These would represent hydrogen bonds between the hydrogen atoms (likely from the thiomorpholine ring or the aromatic ring) and the oxygen atoms of the nitro group. iucr.orgiucr.org

H···C/C···H contacts: These represent interactions involving the aromatic rings. iucr.orgdoaj.org

H···F/F···H contacts: The presence of the fluorine atom introduces the possibility of weak C-H···F hydrogen bonds.

Table 4: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Intermolecular Contact Type | Predicted Contribution (%) | Significance |

| H···H | ~30-40% | Major contribution from van der Waals forces. nih.gov |

| H···O/O···H | ~20-30% | Indicates significant C-H···O hydrogen bonding involving the nitro group. iucr.orgiucr.org |

| H···C/C···H | ~10-15% | Relates to aromatic stacking and general van der Waals interactions. iucr.orgdoaj.org |

| H···F/F···H | ~5-10% | Potential for weak hydrogen bonding involving the fluorine atom. |

| Other (C···C, C···N, etc.) | ~5-15% | Various other van der Waals and electrostatic interactions. nih.gov |

This table presents predicted contributions based on Hirshfeld analyses of similar nitrophenyl derivatives. iucr.orgnih.govnih.goviucr.orgdoaj.org The analysis of these weak interactions is crucial for understanding the crystal packing, which in turn influences physical properties such as solubility and stability.

Computational and Theoretical Investigations of 4 2 Fluoro 4 Nitrophenyl Thiomorpholine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Energetic Characterization

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern computational chemistry for investigating the electronic structure and energetic properties of molecules. DFT offers a balance between computational cost and accuracy, making it suitable for studying medium-sized organic molecules. These calculations can elucidate molecular geometry, conformational preferences, spectroscopic characteristics, and reactivity indicators.

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy arrangement of atoms. For 4-(2-Fluoro-4-nitrophenyl)thiomorpholine, this involves determining the preferred conformation of the six-membered thiomorpholine (B91149) ring and the orientation of the attached aromatic group.

Detailed DFT calculations performed on the analogous compound, 4-(4-nitrophenyl)thiomorpholine (B1608610), have shown that the thiomorpholine ring adopts a stable chair conformation. mdpi.com It is expected that the target molecule exhibits the same ring pucker. A key conformational question is the orientation of the 2-fluoro-4-nitrophenyl substituent attached to the nitrogen atom—whether it occupies an axial or equatorial position. Theoretical calculations for the non-fluorinated analog in the gaseous phase predict that the equatorial conformation is energetically favored. mdpi.com However, in the solid state, crystal packing forces can lead to different arrangements; for instance, the 4-nitrophenyl group was found in a quasi-axial position in the crystal structure of its analog. mdpi.com The presence of the ortho-fluoro substituent in this compound may introduce additional steric or electronic effects that could influence this conformational preference.

A full conformational analysis would involve rotating the key rotatable bonds, such as the C(aryl)-N bond, to map the potential energy surface and identify all stable low-energy conformers.

Table 1: Expected Geometric Parameters of this compound based on DFT Calculations of Analogs Note: These are representative values based on studies of similar compounds and are subject to variation based on the specific computational method and basis set used.

| Parameter | Description | Expected Value Range |

| C-S-C Angle | Bond angle within the thiomorpholine ring | 98-100° |

| C-N-C Angle | Bond angle within the thiomorpholine ring | 112-115° |

| C(aryl)-N Bond Length | Length of the bond connecting the phenyl ring to the thiomorpholine nitrogen | 1.38-1.42 Å |

| C-F Bond Length | Length of the carbon-fluorine bond on the aromatic ring | 1.34-1.36 Å |

| Thiomorpholine Conformation | Lowest energy pucker of the heterocyclic ring | Chair |

| Substituent Position | Preferred orientation of the aryl group in the gas phase | Equatorial |

Quantum chemical calculations are widely used to predict spectroscopic data, which can be invaluable for confirming molecular structures. For this compound, predicting the ¹H, ¹³C, and especially the ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shifts is of high interest.

The ¹⁹F nucleus is an excellent NMR probe due to its 100% natural abundance and high sensitivity. nih.gov Its chemical shift is highly sensitive to the local electronic environment, making it a valuable tool for confirming structural and conformational details. mdpi.com Predicting ¹⁹F NMR shifts accurately requires robust computational methods, often employing DFT functionals and basis sets specifically parameterized for this purpose. The predicted shifts can help assign experimental spectra and provide insight into the electronic effects of the nitro and thiomorpholine groups on the fluorine atom. For example, experimental ¹³C NMR data for the related compound 4-(2-fluoro-4-nitrophenyl)morpholine (B124028) show a characteristic large C-F coupling constant (J≈250 Hz) for the carbon directly attached to the fluorine, a feature that would also be expected for the thiomorpholine derivative. blogspot.com

Table 2: Illustrative Example of Predicted NMR Data Note: This table illustrates the type of data generated by computational prediction. Actual values require specific calculations.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Influencing Factors |

| ¹⁹F | -110 to -125 | Electronic withdrawing effect of the nitro group; conformation of the thiomorpholine ring. |

| ¹H (aromatic) | 7.0 - 8.2 | Substitution pattern on the benzene (B151609) ring (ortho-F, para-NO₂). |

| ¹³C (C-F) | 150 - 155 (doublet) | Direct attachment to the highly electronegative fluorine atom. |

| ¹³C (C-NO₂) | 145 - 150 | Strong electron-withdrawing nature of the nitro group. |

DFT calculations can be used to analyze the strength of chemical bonds through the calculation of Bond Dissociation Enthalpies (BDEs). BDE analysis helps to identify the weakest bonds in a molecule, which are often the most likely sites for chemical reactions or metabolic degradation. For this compound, the BDEs of the C(aryl)-S, C(aryl)-N, C-F, and C-NO₂ bonds would be of particular interest.

Reactivity trends can also be predicted by analyzing the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap generally implies higher stability and lower chemical reactivity. The presence of the electron-withdrawing nitro and fluoro groups is expected to lower the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack. Furthermore, the sulfur atom in the thiomorpholine ring is known to be a "metabolically soft spot," prone to oxidation to the corresponding sulfoxide (B87167) and sulfone. mdpi.com

Molecular Modeling and Simulation Approaches

While quantum chemical calculations describe the static properties of a single molecule, molecular modeling and simulation techniques are used to explore the dynamic behavior of molecules and their interactions with their environment, such as in solution or with biological macromolecules.

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. nih.gov An MD simulation of this compound in a solvent (e.g., water or DMSO) would provide a detailed picture of its conformational dynamics.

Unlike static DFT calculations that yield a single, minimum-energy structure, MD simulations reveal how the molecule behaves in a more realistic, solvated environment. These simulations can show the flexibility of the thiomorpholine ring, including transitions between different chair or twist-boat conformations. They can also model the rotation of the 2-fluoro-4-nitrophenyl group relative to the heterocyclic ring, providing insight into the range of accessible conformations and the energetic barriers between them. This dynamic information is crucial for understanding how the molecule might adapt its shape to fit into a biological target like an enzyme's active site.

In silico methods are extensively used in drug discovery to predict a compound's potential biological activity and its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.govnih.gov These predictions help prioritize which compounds to synthesize and test, saving time and resources.

For this compound, various computational models can predict key pharmacokinetic parameters. These models are typically based on the analysis of large datasets of known drugs and use the molecule's structure to calculate properties like lipophilicity (logP), aqueous solubility, ability to cross the blood-brain barrier (BBB), and interaction with metabolic enzymes like Cytochrome P450. The presence of the thiomorpholine moiety is known to increase lipophilicity compared to its morpholine (B109124) counterpart. mdpi.com Predictions can also flag potential liabilities, such as poor oral bioavailability or potential toxicity. researchgate.net

Table 3: Representative In Silico ADME Predictions Note: These values are theoretical predictions based on general models for drug-like molecules and have not been experimentally verified for this specific compound.

| Property | Predicted Value | Implication for Drug Development |

| LogP (Lipophilicity) | 2.5 - 3.5 | Moderate lipophilicity, suggesting good potential for membrane permeability. |

| Aqueous Solubility | Low to Moderate | May require formulation strategies to improve solubility for oral administration. |

| GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| BBB Permeant | Unlikely / Borderline | The polar nitro group and overall structure may limit penetration into the central nervous system. |

| CYP450 Inhibition | Potential inhibitor of 1-2 isoforms | Requires experimental testing to confirm interactions with metabolic enzymes. |

| Genotoxic Risk | Possible (due to nitroaromatic) | The nitroaromatic group can sometimes be a structural alert for mutagenicity. |

Structure-Based Drug Design (SBDD) and Molecular Docking Studies

Structure-Based Drug Design (SBDD) is a powerful paradigm in modern drug discovery that leverages the three-dimensional structural information of a biological target to design and optimize ligands. Molecular docking, a key component of SBDD, predicts the preferred orientation of a molecule when bound to a target, forming a stable complex.

While specific molecular docking studies for this compound are not extensively available in the public domain, the principles of SBDD can be applied to hypothesize its interactions with various biological targets. The thiomorpholine scaffold is a recognized pharmacophore present in a range of biologically active compounds. jchemrev.comresearchgate.net

The binding of a ligand to a receptor is governed by a symphony of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The chemical functionalities of this compound provide several avenues for such interactions.

Hydrogen Bonding: The oxygen atoms of the nitro group and the sulfur atom of the thiomorpholine ring can act as hydrogen bond acceptors. The fluorine atom, being highly electronegative, can also participate in hydrogen bonding.

Hydrophobic Interactions: The phenyl ring and the methylene (B1212753) groups of the thiomorpholine ring can engage in hydrophobic interactions with nonpolar pockets of a receptor.

Aromatic Interactions: The nitrophenyl ring can participate in π-π stacking or cation-π interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within a binding site.

To provide a conceptual framework, we can examine the structural data of a closely related compound, 4-(4-nitrophenyl)thiomorpholine. X-ray crystallography and Density Functional Theory (DFT) calculations on this analog have revealed key structural features. mdpi.com The thiomorpholine ring typically adopts a stable chair conformation. In the solid state, the 4-nitrophenyl group of 4-(4-nitrophenyl)thiomorpholine was found in a quasi-axial position, a conformation influenced by intermolecular forces within the crystal lattice. However, DFT calculations of an isolated molecule suggested a quasi-equatorial position for this group, underscoring the influence of the molecular environment on conformation.

Table 1: Potential Ligand-Receptor Interactions of this compound

| Functional Group | Potential Interaction Type | Potential Interacting Amino Acid Residues |

| Nitro Group | Hydrogen Bond Acceptor, Dipole-Dipole | Ser, Thr, Asn, Gln, Arg, Lys |

| Fluorine | Hydrogen Bond Acceptor, Halogen Bond | Ser, Thr, Asn, Gln |

| Thiomorpholine Ring | Hydrophobic Interactions | Ala, Val, Leu, Ile, Met, Phe |

| Phenyl Ring | π-π Stacking, Hydrophobic Interactions | Phe, Tyr, Trp |

| Sulfur Atom | Hydrogen Bond Acceptor, Hydrophobic | Ser, Thr, Cys, Met |

Elucidation of Putative Molecular Mechanisms of Action

Molecular docking studies can provide valuable insights into the putative molecular mechanisms of action of a compound. By identifying the most probable binding pose and the key interacting residues, researchers can formulate hypotheses about how the ligand modulates the function of the target protein.

For example, if docking studies were to show that this compound binds to the active site of an enzyme, it could be hypothesized that the compound acts as a competitive inhibitor. The specific interactions observed in the docked complex could then guide the design of more potent inhibitors. The thiomorpholine group is considered a metabolically soft spot, prone to oxidation, which can be a key factor in its mechanism and metabolic fate. mdpi.com The reduction of the nitro group to an amino group is another common metabolic pathway for nitro-aromatic compounds, which can significantly alter the biological activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. nih.gov

While a specific QSAR model for this compound has not been reported, the principles of QSAR can be applied to a series of its analogs to understand the structural requirements for a particular biological activity. In a typical QSAR study, a set of molecular descriptors is calculated for each compound in a series. These descriptors quantify various aspects of the molecular structure, such as its size, shape, lipophilicity, and electronic properties.

Table 2: Key Molecular Descriptors for QSAR and Cheminformatics Analysis

| Descriptor Class | Examples | Relevance |

| Constitutional | Molecular Weight, Number of Atoms, Number of Rings | Basic molecular properties |

| Topological | Connectivity Indices, Wiener Index | Molecular branching and shape |

| Geometrical | Molecular Surface Area, Molecular Volume | Size and shape of the molecule |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges | Reactivity and intermolecular interactions |

| Hydrophobic | LogP, MLogP | Membrane permeability and distribution |

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that relates the descriptors to the biological activity. Such a model can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

Cheminformatics tools can be used to analyze large libraries of compounds containing the thiomorpholine or nitrophenyl scaffold to identify trends and patterns. nih.gov For instance, an analysis of the physicochemical properties of a library of thiomorpholine derivatives could reveal the optimal range of lipophilicity for a desired biological effect. These in silico approaches are invaluable for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process. nih.gov

Biological Activities and Mechanisms of Action of 4 2 Fluoro 4 Nitrophenyl Thiomorpholine and Its Derivatives

Antimicrobial Research

Derivatives of 4-(2-fluoro-4-nitrophenyl)thiomorpholine have been investigated for their potential to combat a range of microbial pathogens, including bacteria, mycobacteria, fungi, and protozoa.

Antibacterial Activity: Spectrum and Potency against Gram-Positive and Gram-Negative Strains

Nitroaromatic compounds, the class to which this compound belongs, are known for their antibacterial properties. Research has shown that related nitro-containing compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, a novel pleuromutilin (B8085454) derivative incorporating a 4-nitrophenyl-piperazin-1-yl moiety demonstrated potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant Gram-positive pathogen. nih.gov This activity was found to be time-dependent, with the compound inducing a concentration-dependent post-antibiotic effect. nih.gov Generally, the outer membrane of Gram-negative bacteria can pose a permeability barrier to certain antibacterial agents, but various nitro compounds have shown efficacy against them. nih.govmdpi.com The antibacterial action of such compounds is often linked to their ability to be reduced within the bacterial cell, leading to the formation of toxic intermediates.

Interactive Table: Antibacterial Activity of Related Nitro Compounds

| Compound/Extract | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pleuromutilin Derivative (NPDM) | MRSA | Not specified | nih.gov |

| Spiropyrrolidines (4a-d) | B. subtilis, S. epidermidis | 32 | mdpi.com |

| Hungarian Propolis Ethanolic Extract | S. aureus | 200 | mdpi.com |

Antitubercular Efficacy against Mycobacterium tuberculosis and other Mycobacterium species

The fight against tuberculosis, caused by Mycobacterium tuberculosis, has been a significant area of research for nitro-containing compounds. The parent compound and its derivatives are of interest due to the known antitubercular properties of nitroaromatic structures. For example, a series of nitrofuran-warhead-equipped spirocyclic azetidines showed excellent activity against M. tuberculosis. semanticscholar.org Two compounds from this series exhibited lower minimum inhibitory concentrations (MICs) against the H37Rv strain of M. tuberculosis than the first-line drug isoniazid. semanticscholar.org Another study on a 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol derivative reported promising anti-TB activity against both the H37Rv and multi-drug-resistant (MDR) strains of M. tuberculosis, with MIC values of 5.5 µg/mL and 11 µg/mL, respectively. nih.gov The success of nitro-containing drugs like delamanid (B1670213) in treating MDR-TB underscores the potential of this chemical class. The mechanism often involves the reduction of the nitro group by mycobacterial enzymes, leading to the production of reactive nitrogen species that are toxic to the bacterium. semanticscholar.org

Interactive Table: Antitubercular Activity of Related Nitro Compounds

| Compound | M. tuberculosis Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol (1) | H37Rv | 5.5 | nih.gov |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol (1) | MDR | 11 | nih.gov |

| Spirocyclic Azetidines (3f, 3l) | H37Rv | Lower than Isoniazid | semanticscholar.org |

Antifungal and Anti-Candida Properties

Nitro compounds have also been explored for their antifungal potential, particularly against opportunistic pathogens like Candida albicans. nih.gov Research into various nitro-containing molecules has demonstrated their ability to inhibit fungal growth. For instance, certain nitrotriazole derivatives have shown better activity against C. krusei than the standard antifungal drug fluconazole, with a reported MIC of 1 µM. nih.gov The proposed mechanism for some of these compounds involves the inhibition of the enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov The nitro group is thought to facilitate strong electrostatic interactions with the iron in the enzyme's heme group, leading to potent inhibition. nih.gov Other studies have highlighted that hydrazine-based compounds can exhibit fungicidal activity against C. albicans, reduce biofilm formation, and show efficacy against drug-resistant clinical isolates. mdpi.com

Interactive Table: Antifungal Activity of Related Nitro Compounds

| Compound | Fungal Strain | MIC (µM) | Reference |

|---|---|---|---|

| Nitrotriazole derivative (17b) | C. krusei | 1 | nih.gov |

| Hinokitiol | C. albicans | 8.21 µg/mL | nih.gov |

Antiprotozoal and Antimalarial Investigations

The investigation of nitroaromatic compounds extends to their activity against protozoan parasites, including those that cause malaria. nih.gov The need for new antimalarial drugs is critical due to the emergence of resistance to current therapies. nih.gov While direct studies on this compound for antimalarial activity are not extensively documented in the provided context, related nitro compounds have been a focus of such research. The mechanism of action for many antiprotozoal nitro drugs involves the reductive activation of the nitro group within the parasite, leading to the generation of cytotoxic radicals that damage cellular components. Pyrroloquinazolinediamine derivatives, for example, have shown potent antimalarial activity. nih.gov

Proposed Mechanisms of Antimicrobial Action: Nitro Group Reduction and DNA Binding

A common mechanistic theme for the antimicrobial activity of nitroaromatic compounds is the bioreduction of the nitro (NO₂) group. nih.govnih.gov This process is often a prerequisite for their biological effect. Inside the microbial cell, enzymes such as nitroreductases can reduce the nitro group to form highly reactive intermediates, including nitroso and hydroxylamine (B1172632) species. nih.govnih.gov These reactive species can then exert their toxic effects through various pathways. One of the most accepted models suggests that these reduced intermediates can covalently bind to microbial DNA, leading to damage, inhibition of DNA replication, and ultimately, cell death. nih.gov This mechanism of action, which relies on the activation of the compound by the target organism's own enzymatic machinery, can also contribute to selective toxicity.

Anticancer and Cytotoxic Investigations

In addition to their antimicrobial properties, derivatives of this compound and other nitro-containing compounds have been evaluated for their potential as anticancer agents. nih.govnih.gov The presence of the nitro group can contribute to cytotoxic effects against tumor cells. For instance, a series of novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones, which are hybrid molecules of ciminalum and thiazolidinone, have demonstrated significant cytotoxic effects on various tumor cell lines. nih.govresearchgate.net One derivative, in particular, showed high antimitotic activity with a mean GI50 value of 1.57 µM across a panel of 60 human cancer cell lines. nih.gov The anticancer activity of these compounds is often linked to their ability to induce apoptosis (programmed cell death) in cancer cells. Some studies suggest that these compounds can activate specific signaling pathways leading to apoptosis, which may be mediated by mitochondria and can be independent of caspases. nih.gov The design of such hybrid molecules, combining different pharmacophores, is a strategy aimed at enhancing the desired anticancer effects. nih.gov

Interactive Table: Anticancer Activity of a Related Compound

| Compound | Cell Line Panel | Mean GI50 (µM) | Reference |

|---|---|---|---|

| 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (2h) | NCI60 | 1.57 | nih.gov |

| Titanocene(IV) complexes (45–48) | 8505C, A549, A2780, DLD-1, FaDu | 35.65 ± 4.95 - 69.02 ± 1.67 | mdpi.com |

Inhibition of Cell Proliferation and Induction of Apoptosis in Cancer Cell Lines

Derivatives containing the nitrophenyl group have demonstrated significant anticancer activity by inhibiting cell proliferation and inducing apoptosis, which is a programmed cell death mechanism. For instance, studies on nitrophenyl-containing heterocyclic compounds have shown their ability to trigger apoptosis in various cancer cell lines. researchgate.net One study on new tetrahydroisoquinoline derivatives bearing a nitrophenyl group found that these compounds could induce apoptosis and cause cell cycle arrest in liver cancer (HEPG2) and colon cancer (HCT116) cell lines. researchgate.net Specifically, one of the tested compounds induced apoptosis in HEPG2 cells, with the percentage of apoptotic cells increasing significantly with treatment. researchgate.net This suggests that the presence of the nitrophenyl moiety is crucial for the cytotoxic effects observed.

Furthermore, research on thiophene (B33073) derivatives, which share a sulfur-containing heterocyclic structure with thiomorpholine (B91149), has also pointed to their pro-apoptotic capabilities. A novel thiophene derivative was found to induce apoptosis in lymphoma, leukemia, and other cancer cell lines. nih.gov This compound initiated cell death through the externalization of phosphatidylserine, generation of reactive oxygen species, and depolarization of mitochondria, all of which are hallmarks of the intrinsic apoptotic pathway. nih.gov

While direct studies on this compound are limited, the documented anticancer activities of structurally related nitrophenyl and thiophene derivatives suggest that it and its derivatives could similarly inhibit cancer cell growth and induce apoptosis. researchgate.netnih.govnih.gov The combination of the electron-withdrawing nitro group and the thiomorpholine scaffold may contribute to these potential biological activities. nih.govresearchgate.net

Differential Cytotoxicity and Selectivity for Cancer Cells

A critical aspect of cancer chemotherapy is the ability of a compound to selectively target cancer cells while sparing normal, healthy cells. Research on related compounds suggests that derivatives of this compound may exhibit such selectivity. For example, a study on 7-chloro-(4-thioalkylquinoline) derivatives demonstrated that some compounds had pronounced selectivity against various human cancer cell lines, including colorectal and leukemia cells, when compared to normal human fibroblast cells. mdpi.com

Similarly, newly synthesized thiazolo[4,5-d]pyrimidine (B1250722) derivatives, which are also heterocyclic compounds, were evaluated for their antiproliferative activity against a panel of human cancer and normal cell lines. nih.gov Certain derivatives were selected by the National Cancer Institute for further screening due to their promising activity profile. nih.gov This highlights the potential for developing derivatives with favorable selectivity indices.

The structural features of these molecules, such as the nature and position of substituents on the aromatic ring, play a significant role in their cytotoxic profile and selectivity. nih.gov For instance, in a series of 1,2,3-triazole-containing derivatives, the presence and position of a nitro group on the phenyl ring were found to influence the anticancer activity. nih.gov This suggests that the 2-fluoro and 4-nitro substitution pattern on the phenyl ring of this compound is a key determinant of its potential for selective cytotoxicity against cancer cells.

Identification of Intracellular Molecular Targets in Oncogenesis

The anticancer effects of compounds are often mediated by their interaction with specific intracellular molecular targets that are crucial for cancer cell survival and proliferation. While the direct molecular targets of this compound have not been extensively elucidated, studies on analogous structures provide insights into potential mechanisms.

For example, some anticancer compounds containing a nitrophenyl moiety have been found to act as inhibitors of key enzymes involved in oncogenesis. mdpi.com Thiazolidinone derivatives containing a 4-nitrophenyl group have been shown to induce apoptosis through pathways that may involve caspase-7 activation and the apoptosis-inducing factor (AIF). nih.gov Furthermore, research on podophyllotoxin (B1678966) derivatives, which are known anticancer agents, has shown that they can inhibit tubulin polymerization or topoisomerase II, both of which are critical for cell division. nih.gov

The thiomorpholine scaffold itself is a component of various biologically active molecules, including kinase inhibitors. mdpi.com Kinases are a major class of drug targets in oncology due to their central role in cell signaling pathways that are often dysregulated in cancer. The structural similarity of this compound to known kinase inhibitors suggests that it could potentially exert its anticancer effects by targeting one or more kinases involved in cancer progression.

Enzyme Inhibition Studies

Dipeptidyl Peptidase IV (DPP-IV) Inhibition for Metabolic Disorders

Derivatives of thiomorpholine have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a crucial role in glucose metabolism. researchgate.netnih.gov Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes. A study focusing on thiomorpholine-bearing compounds identified several potent DPP-IV inhibitors. nih.gov In this series of compounds, it was observed that the presence of bulkier groups at the carbonyl position enhanced the inhibitory activity. nih.gov

While specific data on the DPP-IV inhibitory activity of this compound is not available, the general finding that thiomorpholine scaffolds can lead to potent DPP-IV inhibitors suggests that this compound could serve as a basis for the design of new agents for metabolic disorders. nih.govnih.gov The electronic properties conferred by the 2-fluoro and 4-nitro substituents on the phenyl ring would likely influence the binding affinity to the active site of the DPP-IV enzyme.

Table 1: DPP-IV Inhibition by Selected Thiomorpholine Derivatives Note: Data for this compound is not available. The table below is illustrative of the inhibitory potential of the thiomorpholine scaffold based on published research on related compounds.

| Compound ID | Modification on Thiomorpholine Scaffold | DPP-IV IC50 (µM) |

| Compound 5 | Bulky group at carbonyl position | Potent Inhibition Reported nih.gov |

| Compound 6 | Bulky group at carbonyl position | Potent Inhibition Reported nih.gov |

| Compound 7 | Bulky group at carbonyl position | Potent Inhibition Reported nih.gov |

Angiotensin-Converting Enzyme (ACE) and ACE2 Inhibition for Cardiovascular and Antiviral Applications

The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular function, with angiotensin-converting enzyme (ACE) and its homolog ACE2 being key enzymes in this pathway. Thiol-based inhibitors have been explored for their ability to target these enzymes. Research on α-thiol amide-based inhibitors of ACE2 has led to the discovery of potent and selective compounds. nih.gov Modifications at the P1′ position of these inhibitors were found to be crucial for achieving selectivity for ACE2 over ACE. nih.gov

Although this compound is not a thiol-based inhibitor, the general principle of targeting ACE and ACE2 with small molecules is well-established. The thiomorpholine ring, with its sulfur atom, could potentially interact with the active site of these metalloproteases. However, there is currently no direct evidence to support the inhibition of ACE or ACE2 by this compound. Further studies would be required to investigate this possibility and to understand how the 2-fluoro-4-nitrophenyl substituent might influence such activity. Computational studies have been employed to identify potential inhibitors of ACE2 from large compound databases, a strategy that could be applied to derivatives of this compound. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition and Anti-inflammatory Pathways

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is a key target for anti-inflammatory drugs. Several classes of heterocyclic compounds have been investigated as selective COX-2 inhibitors. nih.govnih.gov Morpholine (B109124) and thiomorpholine derivatives have been noted for their anti-inflammatory properties, and the substitution on these scaffolds can enhance selective COX-2 inhibition. researchgate.net

For example, novel thiadiazole derivatives bearing thiophene and thienopyrimidine moieties have shown high inhibitory activity and selectivity for COX-2. nih.gov One particular compound from this series exhibited a selectivity index significantly better than the established COX-2 inhibitor, celecoxib. nih.gov Molecular docking studies of these compounds revealed that they bind to key amino acid residues within the active site of the COX-2 enzyme, which is responsible for their selective inhibition. nih.gov

While direct experimental data on the COX-2 inhibitory activity of this compound is lacking, the known anti-inflammatory potential of the thiomorpholine scaffold suggests that this compound and its derivatives could be explored as potential COX-2 inhibitors. researchgate.net The electronic nature of the 2-fluoro-4-nitrophenyl group would be a critical factor in determining the binding affinity and selectivity towards the COX-2 enzyme.

Table 2: COX-2 Inhibition Data for Representative Heterocyclic Compounds Note: This table provides examples of COX-2 inhibition by related heterocyclic compounds to illustrate the potential of such scaffolds. Direct data for this compound is not available.

| Compound Class | Representative Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| Thiadiazole Derivative | Compound 26 | High Inhibition | >555.5 nih.gov |

| 1,3-Dihydro-2H-indolin-2-one | Compound 4e | 2.35 ± 0.04 nih.gov | Not Reported |

| 1,3-Dihydro-2H-indolin-2-one | Compound 9h | 2.422 ± 0.10 nih.gov | Not Reported |

| Reference Drug | Celecoxib | Potent Inhibition | >277.7 nih.gov |

Squalene (B77637) Synthase Inhibition and Hypolipidemic Activity

Derivatives of thiomorpholine have been identified as promising agents for lowering cholesterol and lipid levels, with a proposed mechanism involving the inhibition of squalene synthase (SQS). jchemrev.comnih.gov SQS is a key enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step toward sterol formation. nih.gov Its inhibition is a therapeutic strategy for managing hyperlipidemia and atherosclerosis. nih.govmdpi.com

In one study, a series of thiomorpholine derivatives were synthesized and shown to possess both hypocholesterolemic and antioxidant properties. nih.gov The most effective compound in this series demonstrated a significant reduction in triglyceride, total cholesterol, and low-density lipoprotein (LDL) levels in Triton WR-1339-induced hyperlipidemic rats. nih.gov The hypolipidemic effect is attributed to the potential inhibition of squalene synthase, which curtails cholesterol formation, while the antioxidant activity helps prevent LDL oxidation, a critical step in the development of atherosclerosis. jchemrev.com

Further research has underscored the importance of the thiomorpholine ring for SQS inhibition. In a comparative study, replacing a morpholine ring with its isosteric thiomorpholine ring converted a weak SQS inhibitor (IC₅₀ > 100 μM) into a significantly more potent derivative with an IC₅₀ value of 15 μM. nih.gov This enhancement is likely due to the increased lipophilicity conferred by the sulfur atom, which may facilitate stronger interactions within the large, lipophilic active site of the SQS enzyme. nih.gov

Table 1: In Vivo Hypolipidemic Activity of a Lead Thiomorpholine Derivative

| Parameter | % Decrease in Plasma Levels |

|---|---|

| Triglycerides | 80% |

| Total Cholesterol | 78% |

| LDL Cholesterol | 76% |

Data derived from studies on Triton WR-1339-induced hyperlipidemic rats, showing the effect of the most active thiomorpholine derivative (compound 5) at a dose of 56 mmol/kg. nih.gov

Urease and Acetylcholinesterase Inhibition

The thiomorpholine scaffold has been incorporated into molecules designed to inhibit urease and acetylcholinesterase (AChE), enzymes implicated in bacterial infections and neurodegenerative diseases, respectively.

Urease is a nickel-containing enzyme produced by some bacteria, and its activity is a virulence factor in conditions like Helicobacter pylori infections. nih.gov A study focusing on Schiff base and azole-β-lactam derivatives of thiomorpholine reported that nearly all the synthesized compounds exhibited good urease inhibition activity. jchemrev.comjchemrev.com More recent research on morpholine-thiophene hybrid thiosemicarbazones identified a lead inhibitor of urease with an IC₅₀ value of 3.80 ± 1.9 µM, demonstrating uncompetitive inhibition. nih.gov

Acetylcholinesterase inhibitors are used to treat the symptoms of Alzheimer's disease. In a screening of thiomorpholine derivatives, two compounds (a Schiff base and a beta-lactam derivative) showed moderate inhibition of AChE when compared with the standard drug, donepezil. jchemrev.comjchemrev.com While not exceptionally potent, these findings indicate that the thiomorpholine nucleus can be a component of new AChE inhibitors.

Table 2: Urease and Acetylcholinesterase Inhibitory Profile of Thiomorpholine Derivatives

| Target Enzyme | Compound Type | Activity Level |

|---|---|---|

| Urease | Schiff base & β-lactam derivatives | Good inhibition reported jchemrev.comjchemrev.com |

| Urease | Thiosemicarbazone hybrid | IC₅₀ = 3.80 µM (Lead Compound) nih.gov |

Antioxidant Activity and Role in Mitigating Oxidative Stress

Many thiomorpholine derivatives have been noted for their ability to counteract oxidative stress. nih.gov This activity is often evaluated alongside their hypolipidemic effects because oxidative damage, particularly the peroxidation of lipids, is a fundamental process in the pathology of atherosclerosis. nih.govresearchgate.net

Studies have shown that synthetic thiomorpholine derivatives can effectively inhibit lipid peroxidation in microsomal membranes induced by a ferrous/ascorbate system, with IC₅₀ values reaching as low as 7.5 µM. nih.gov This antioxidant capacity is often attributed to an antioxidant moiety attached as the N-substituent on the thiomorpholine ring. nih.govresearchgate.net The combination of antioxidant and hypolipidemic actions in a single molecule makes these derivatives promising candidates for development as multi-functional anti-atherosclerotic agents. nih.govnih.gov

Interestingly, the structure-activity relationship for antioxidant effects can be complex. For instance, the replacement of a morpholine ring with a thiomorpholine ring, which proved beneficial for squalene synthase inhibition, led to a significant decrease in antioxidant activity in one series of compounds. nih.gov This highlights that specific structural modifications can have differential effects on various biological targets.

Table 3: In Vitro Antioxidant Activity of a Thiomorpholine Derivative

| Assay | Result (IC₅₀) |

|---|---|

| Inhibition of Ferrous/Ascorbate-Induced Lipid Peroxidation | 7.5 µM |

Data for the most active derivative from a synthesized series. nih.gov

Other Pharmacological Profiles: Antihypertensive, Antimigraine, Kinase Inhibitor, Reverse Transcriptase Inhibitor